

Technical Guide: Verification of Pantoprazole Sodium Sesquihydrate Molecular Formula and Weight

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	PANTOPRAZOLE SODIUM	
	SESQUIHYDRATE	
Cat. No.:	B1177837	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular formula and weight of **pantoprazole sodium sesquihydrate**, along with detailed experimental protocols for their verification. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of this active pharmaceutical ingredient (API).

Molecular Identity and Properties

Pantoprazole sodium sesquihydrate is a proton pump inhibitor used to treat acid-related gastrointestinal disorders.[1][2] It is the sodium salt of a substituted benzimidazole, which exists as a hydrate.[3] The "sesquihydrate" designation indicates the presence of 1.5 molecules of water per molecule of pantoprazole sodium, a crucial factor in determining the correct molecular weight.[4][5]

Data Presentation: Molecular Formula and Weight

The molecular formula and weight of pantoprazole sodium can be represented for both the anhydrous and sesquihydrate forms. The data from various sources is summarized below for clarity and comparison.



Form	Molecular Formula	Molecular Weight (g/mol)	Source(s)
Anhydrous Pantoprazole Sodium	C16H14F2N3NaO4S	~405.36	United States Pharmacopeia (USP) [3][6]
Pantoprazole Sodium Sesquihydrate	C ₁₆ H ₁₄ F ₂ N ₃ NaO ₄ S · 1.5H ₂ O	~432.37 - 432.4	Shimadzu Chemistry & Diagnostics, Sheetal Chem[4][5]
Pantoprazole Sodium Sesquihydrate	C ₁₆ H ₁₅ F ₂ N ₃ NaO ₄ S·1.5 H ₂ O	432.38	Pharmaffiliates[2]

Note: The slight variations in molecular weight reported by different suppliers can be attributed to rounding. The theoretical molecular weight is calculated based on the atomic weights of the constituent elements.

Experimental Protocols for Verification

A combination of spectroscopic and analytical techniques is employed to confirm the identity, purity, and hydration state of **pantoprazole sodium sesquihydrate**.

Identification

A. Infrared (IR) Absorption Spectrophotometry:

- Objective: To confirm the identity of the substance by comparing its infrared spectrum with that of a reference standard.
- Methodology: The infrared absorption spectrum of the sample is recorded and compared to the spectrum of a known reference standard, such as USP Pantoprazole Sodium RS.[3] The comparison should reveal major absorption bands at the same wavenumbers, confirming the presence of the same functional groups and overall molecular structure.[7]
- B. High-Performance Liquid Chromatography (HPLC):



- Objective: To identify the substance and determine its purity by comparing its retention time to a reference standard.
- Methodology: A solution of the sample is prepared and injected into an HPLC system.[7] The
 retention time of the major peak in the resulting chromatogram is compared to that of a
 standard preparation of pantoprazole sodium.[3] The system is typically equipped with a UV
 detector set to an appropriate wavelength (e.g., 290 nm).[8]

Assay (Quantitative Analysis)

A. High-Performance Liquid Chromatography (HPLC):

- Objective: To accurately determine the amount of pantoprazole sodium in the sample.
- Methodology: A precisely weighed amount of the substance is dissolved in a suitable diluent to a known concentration.[3] This assay preparation is then analyzed by HPLC alongside a standard preparation of known concentration. The peak area of the pantoprazole in the assay preparation is compared to that of the standard preparation to calculate the percentage of C₁₆H₁₄F₂N₃NaO₄S on an anhydrous basis.[3]

B. Titrimetric Methods:

- Objective: To provide a quantitative measure of the substance through chemical reaction.
- Methodology: Methods such as non-aqueous titration with perchloric acid or redox titration
 using permanganate can be employed for the assay of pantoprazole.[7] These methods are
 based on the basic nature of the benzimidazole nitrogen and the susceptibility of the
 sulfoxide group to oxidation, respectively.

Water Content (Verification of Hydration State)

A. Karl Fischer Titration:

- Objective: To specifically and accurately determine the water content.
- Methodology: A known weight of the **pantoprazole sodium sesquihydrate** sample is dissolved in a suitable solvent (e.g., methanol) and titrated with a Karl Fischer reagent.[9]



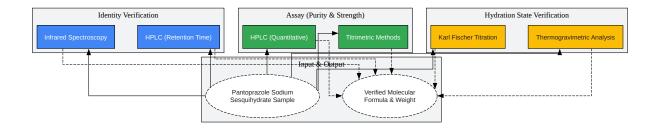
The endpoint is determined potentiometrically. This method is highly specific for water and is crucial for confirming the sesquihydrate state.

- B. Thermogravimetric Analysis (TGA):
- Objective: To determine the water content and assess the thermal stability of the hydrate.
- Methodology: A sample of the substance is heated at a controlled rate under a nitrogen atmosphere. The weight loss is continuously monitored as a function of temperature.[9] The weight loss corresponding to the dehydration of the sesquihydrate can be used to calculate the degree of crystallinity and confirm the water content.[9]

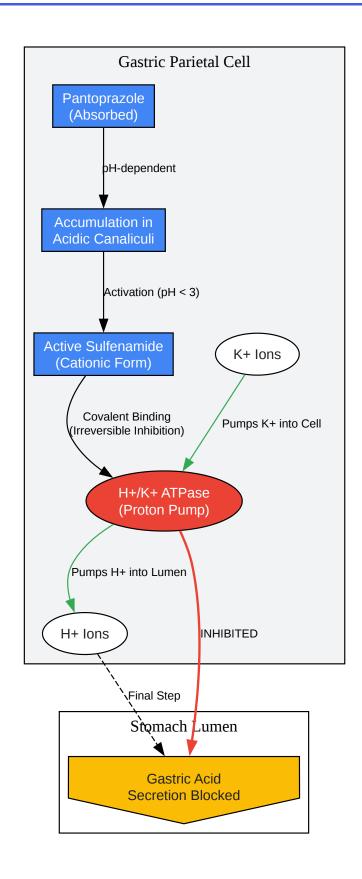
Visualized Workflows and Pathways Verification Workflow

The following diagram illustrates a logical workflow for the comprehensive verification of **pantoprazole sodium sesquihydrate**'s molecular identity and properties.









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- To cite this document: BenchChem. [Technical Guide: Verification of Pantoprazole Sodium Sesquihydrate Molecular Formula and Weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177837#pantoprazole-sodium-sesquihydrate-molecular-formula-and-weight-verification]

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